Cas no 2228071-41-6 ((1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol)

(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol
- EN300-1783482
- 2228071-41-6
-
- インチ: 1S/C14H22OS/c1-9(15)13-8-10-7-11(14(2,3)4)5-6-12(10)16-13/h8-9,11,15H,5-7H2,1-4H3/t9-,11?/m1/s1
- InChIKey: LVNNOROKXJPZFT-BFHBGLAWSA-N
- SMILES: S1C([C@@H](C)O)=CC2=C1CCC(C2)C(C)(C)C
計算された属性
- 精确分子量: 238.13913649g/mol
- 同位素质量: 238.13913649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.5Ų
- XLogP3: 3.8
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783482-0.05g |
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol |
2228071-41-6 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1783482-0.25g |
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol |
2228071-41-6 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1783482-5.0g |
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol |
2228071-41-6 | 5g |
$4517.0 | 2023-05-23 | ||
Enamine | EN300-1783482-2.5g |
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol |
2228071-41-6 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1783482-10.0g |
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol |
2228071-41-6 | 10g |
$6697.0 | 2023-05-23 | ||
Enamine | EN300-1783482-5g |
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol |
2228071-41-6 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1783482-1g |
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol |
2228071-41-6 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1783482-0.5g |
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol |
2228071-41-6 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1783482-1.0g |
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol |
2228071-41-6 | 1g |
$1557.0 | 2023-05-23 | ||
Enamine | EN300-1783482-10g |
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol |
2228071-41-6 | 10g |
$6697.0 | 2023-09-19 |
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-olに関する追加情報
Introduction to (1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol (CAS No. 2228071-41-6)
(1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its Chemical Abstracts Service (CAS) number CAS No. 2228071-41-6, has garnered attention due to its unique structural features and potential therapeutic applications. The compound belongs to the class of benzothiophene derivatives, which are well-known for their diverse biological activities and roles in drug development.
The structural framework of (1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol consists of a benzothiophene core substituted with a tert-butyl group at the 5-position and an ethanolic side chain at the 2-position. This specific arrangement contributes to its distinct chemical properties and biological interactions. The presence of the tetrahydropyran ring enhances the compound's solubility and bioavailability, making it a promising candidate for further investigation in pharmacological studies.
In recent years, there has been growing interest in benzothiophene derivatives due to their potential as scaffolds for the development of novel therapeutic agents. These compounds have been explored for their activities in various biological pathways, including modulation of neurotransmitter receptors, inhibition of enzyme targets, and interaction with cellular signaling pathways. The tert-butyl substituent in (1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol not only influences its physical properties but also may play a role in modulating its biological activity by affecting molecular recognition and binding affinity.
One of the most compelling aspects of this compound is its stereochemical configuration. The (1R) designation indicates the absolute configuration at the chiral center, which is crucial for determining its biological activity. Stereoisomers can exhibit significantly different pharmacological profiles due to variations in their interactions with biological targets. The enantiomeric purity of (1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol is therefore a critical factor in its development as a potential drug candidate.
Recent advancements in computational chemistry and molecular modeling have facilitated the study of such complex molecules. These tools allow researchers to predict the binding modes of (1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-ylenthan--ol to various biological targets, providing insights into its potential mechanisms of action. Such computational studies are often complemented by experimental validation through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
The pharmaceutical industry has shown particular interest in benzothiophene derivatives due to their versatility as pharmacological tools. These compounds have been investigated for their potential applications in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The unique structural features of (1R)-1-(5--tert-butyl--4--5--6--7--tetrahydro--l--benzothiophen--2--ylenthan--ol, including the presence of both hydrophobic and hydrophilic regions, make it an attractive candidate for further exploration.
In vitro studies have begun to elucidate the biological activity of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological function. These findings are particularly intriguing given the growing body of evidence linking aberrant enzymatic activity and receptor function to various neurological disorders. Further research is needed to fully characterize its pharmacological profile and assess its potential as a therapeutic agent.
The synthesis of complex molecules like (lR)--l-(S---tert---butyl---4---s---5---s---6---s---7---tetrahydropyrone-l-benzothiophene-l-----ylenthan-l----ol presents significant challenges but also opportunities for innovation in synthetic chemistry. Advanced synthetic methodologies are being employed to achieve high yields and enantiomeric purity under mild conditions. Such advancements are crucial for facilitating preclinical and clinical development efforts.
The regulatory landscape for new pharmaceutical entities requires rigorous evaluation to ensure safety and efficacy before they can be brought to market. The development pipeline for compounds like (lR)--l-(S---tert---butyl---4---s---5---s---6---s---7----tetrahydropyrone-l-benzothiophene-l-----ylenthan-l----ol involves multiple stages of testing, from initial laboratory studies to large-scale clinical trials. Each stage provides critical data that informs decisions about moving forward with further development or discontinuing investigation.
The role of academic research institutions cannot be overstated in advancing our understanding of such compounds. Collaborative efforts between industry and academia often lead to breakthroughs that might not be achievable through individual efforts alone. These partnerships foster innovation and accelerate the translation of basic research findings into tangible therapeutic benefits.
The future directions for research on (lR)--l-(S----tert----butyl----4----s----5----s----6----s----7----tetrahydropyrone-l-benzothiophene-l-----ylenthan-l----ol include exploring its interactions with additional biological targets and evaluating its potential in animal models of disease. As our understanding of complex molecular interactions continues to grow,so does the promise that compounds like this one hold for addressing unmet medical needs.
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